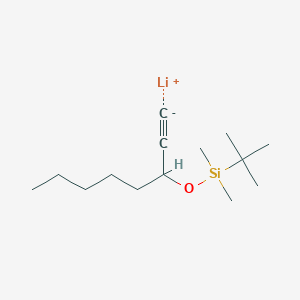
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is an organolithium compound that has garnered interest in the field of organic synthesis This compound is known for its strong nucleophilic properties and its ability to act as a base in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane typically involves the reaction of tert-butyl-dimethyl-oct-1-yn-3-yloxysilane with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The reaction is typically performed in a hydrocarbon solvent such as hexane or pentane to ensure the solubility of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of specialized reactors that can handle the highly reactive nature of lithium and the need for an inert atmosphere. The process is carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The compound is known for its ability to undergo nucleophilic substitution reactions, where it can replace other groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Typical conditions involve the use of polar aprotic solvents and temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane exerts its effects involves its strong nucleophilic properties. The compound can donate electrons to electrophilic centers in other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
Comparison
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is unique in its structure and reactivity compared to other organolithium compounds. Its tert-butyl and dimethyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organolithium compounds may not be as effective.
Propriétés
Numéro CAS |
60134-82-9 |
|---|---|
Formule moléculaire |
C14H27LiOSi |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane |
InChI |
InChI=1S/C14H27OSi.Li/c1-8-10-11-12-13(9-2)15-16(6,7)14(3,4)5;/h13H,8,10-12H2,1,3-7H3;/q-1;+1 |
Clé InChI |
CTVYBLYXRNXKFV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCC(C#[C-])O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




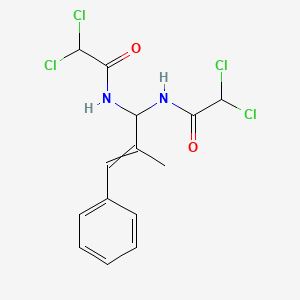
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
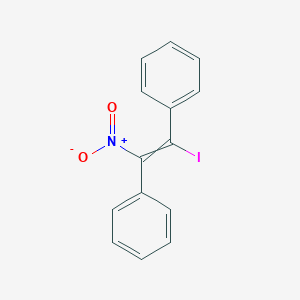
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
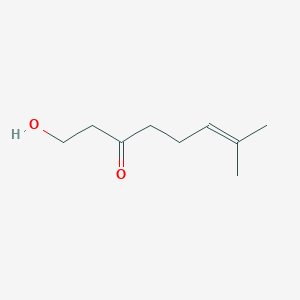
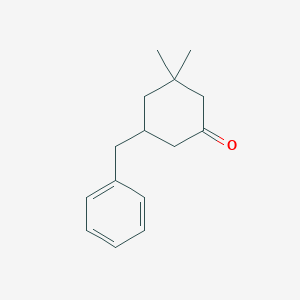
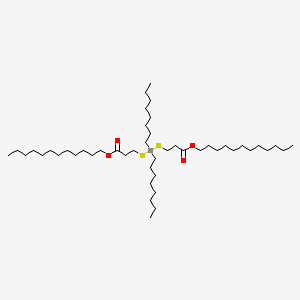
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
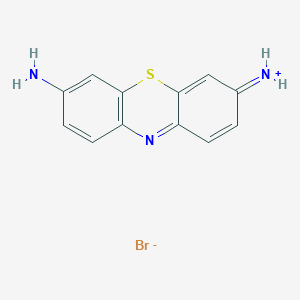
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
